molecular formula C10H15ClN2 B1399039 [(2-Chloropyridin-4-yl)methyl]diethylamine CAS No. 1247361-50-7

[(2-Chloropyridin-4-yl)methyl]diethylamine

Cat. No.: B1399039
CAS No.: 1247361-50-7
M. Wt: 198.69 g/mol
InChI Key: XDQCIKQWQIUGLZ-UHFFFAOYSA-N
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Description

[(2-Chloropyridin-4-yl)methyl]diethylamine (CAS: 1704096-14-9) is a pyridine derivative with a molecular formula of C₁₀H₁₅ClN₂ and a molecular weight of 198.70 g/mol . Its structure consists of a 2-chloropyridin-4-yl ring substituted with a methyl group linked to a diethylamine moiety. The diethylamine group contributes to its basicity and solubility profile, with the ethyl chains increasing lipophilicity compared to shorter alkyl analogs .

Properties

IUPAC Name

N-[(2-chloropyridin-4-yl)methyl]-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2/c1-3-13(4-2)8-9-5-6-12-10(11)7-9/h5-7H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQCIKQWQIUGLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Chloropyridin-4-yl)methyl]diethylamine typically involves the reaction of 2-chloropyridine with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In industrial settings, the production of [(2-Chloropyridin-4-yl)methyl]diethylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

[(2-Chloropyridin-4-yl)methyl]diethylamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the chloropyridine moiety can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloropyridine moiety to a more reduced form, such as a pyridine or piperidine derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce N-oxides or reduced pyridine derivatives, respectively .

Scientific Research Applications

[(2-Chloropyridin-4-yl)methyl]diethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is employed in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of [(2-Chloropyridin-4-yl)methyl]diethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features

Compound Name Molecular Formula Molecular Weight (g/mol) Halogen Position/Type Amine Substituent Key Structural Differences
[(2-Chloropyridin-4-yl)methyl]diethylamine C₁₀H₁₅ClN₂ 198.70 2-Cl, pyridine Diethylamine Reference compound
[(2-Chloropyridin-4-yl)methyl]dimethylamine C₈H₁₁ClN₂ 170.64 2-Cl, pyridine Dimethylamine Shorter alkyl chains (methyl vs. ethyl)
(4-Chloropyridin-2-yl)methanamine C₆H₇ClN₂ 142.59 4-Cl, pyridine Primary amine (-NH₂) Altered halogen position; simpler amine
[(3-Bromopyridin-4-yl)methyl]diethylamine C₁₀H₁₅BrN₂ 243.15 3-Br, pyridine Diethylamine Bromine substitution; halogen position
(6-Chloro-pyrimidin-4-yl)-dimethyl-amine C₆H₇ClN₃ 156.60 6-Cl, pyrimidine Dimethylamine Pyrimidine ring vs. pyridine

Key Observations:

Amine Substituent Effects :

  • Diethylamine vs. Dimethylamine : Diethylamine analogs (e.g., [(2-Chloropyridin-4-yl)methyl]diethylamine) exhibit higher lipophilicity (logP ~2.5 estimated) compared to dimethylamine derivatives (logP ~1.8) due to longer alkyl chains, which may enhance membrane permeability in biological systems .
  • Primary Amine vs. Tertiary Amine : (4-Chloropyridin-2-yl)methanamine (primary amine) has reduced steric hindrance, enabling stronger hydrogen bonding but lower basicity (pKa ~8.5) compared to tertiary amines like diethylamine analogs (pKa ~10.2) .

Halogen and Ring System Variations: Chlorine vs. Pyridine vs. Pyrimidine: Pyrimidine-based compounds (e.g., (6-Chloro-pyrimidin-4-yl)-dimethyl-amine) introduce additional nitrogen atoms, enhancing hydrogen-bonding capacity and electronic delocalization, which may improve interactions with aromatic residues in enzymes .

Substituent Position :

  • The 2-chloro substitution in pyridine derivatives (e.g., [(2-Chloropyridin-4-yl)methyl]diethylamine) creates steric and electronic effects distinct from 4-chloro or 3-bromo analogs. For instance, 2-chloro groups may hinder rotation or influence π-stacking interactions .

Biological Activity

[(2-Chloropyridin-4-yl)methyl]diethylamine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C₁₁H₁₄ClN
  • Molecular Weight : 213.69 g/mol

This compound features a chlorinated pyridine ring, which is known to influence its biological activity by modulating receptor interactions and metabolic pathways.

Biological Activity Overview

The biological activity of [(2-Chloropyridin-4-yl)methyl]diethylamine has been explored in various contexts, including:

  • Anticancer Activity : Research indicates that compounds with similar structures can inhibit tumor growth by targeting specific signaling pathways, such as the CSF-1R pathway, which is crucial for macrophage differentiation and proliferation . The inhibition of CSF-1R has been associated with reduced cancer cell viability and tumor progression.
  • Neuropharmacological Effects : Compounds with a pyridine moiety have demonstrated activity at serotonin receptors (5-HT receptors), suggesting potential applications in treating anxiety and depression disorders. Studies have shown that related compounds exhibit agonistic activity at these receptors, leading to anxiolytic effects in animal models .

The mechanisms through which [(2-Chloropyridin-4-yl)methyl]diethylamine exerts its biological effects may include:

  • Inhibition of Kinases : The compound may selectively inhibit kinases involved in cell signaling pathways related to cancer progression. For instance, selective inhibitors targeting CSF-1R show promise in modulating immune responses and inhibiting tumor growth .
  • Receptor Modulation : The compound's interaction with serotonin receptors could lead to alterations in neurotransmitter release, influencing mood and anxiety levels .

Case Studies

Several studies have evaluated the effects of similar compounds on biological systems:

  • Study on CSF-1R Inhibition : A study demonstrated that selective inhibition of CSF-1R resulted in significant reductions in tumor-associated macrophage populations, thereby enhancing the efficacy of existing cancer therapies .
  • Neuropharmacological Assessment : In a behavioral study involving rats, compounds structurally related to [(2-Chloropyridin-4-yl)methyl]diethylamine showed significant reductions in anxiety-like behaviors when administered orally, indicating their potential as anxiolytics .

Data Table: Biological Activities and Effects

Activity Effect Reference
AnticancerInhibition of tumor growth
NeuropharmacologicalAnxiolytic effects
Receptor modulationInteraction with serotonin receptors

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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